

Reactivity profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride*

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An In-depth Technical Guide to the Reactivity Profile of **tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal bifunctional building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive primary amine at the 4-position and a tert-butyloxycarbonyl (Boc)-protected secondary amine within the piperidine ring, offers a versatile platform for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its reactivity, stability, and applications, supplemented with detailed experimental protocols and quantitative data to support synthetic planning and execution.

Introduction

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS: 189819-75-8) is a piperidine derivative widely employed as an intermediate in the synthesis of a diverse range of therapeutic agents.^[1] The molecule's utility stems from the orthogonal reactivity of its two nitrogen atoms. The primary amino group serves as a nucleophilic handle for various functionalization reactions, while the Boc protecting group on the ring nitrogen allows for controlled, stepwise synthesis. This compound is particularly valuable in the construction of

complex molecules, including potent enzyme inhibitors and Proteolysis Targeting Chimeras (PROTACs).[2] The hydrochloride salt form enhances stability and simplifies handling, requiring a neutralization step prior to most reactions involving the primary amine.

Physicochemical Properties

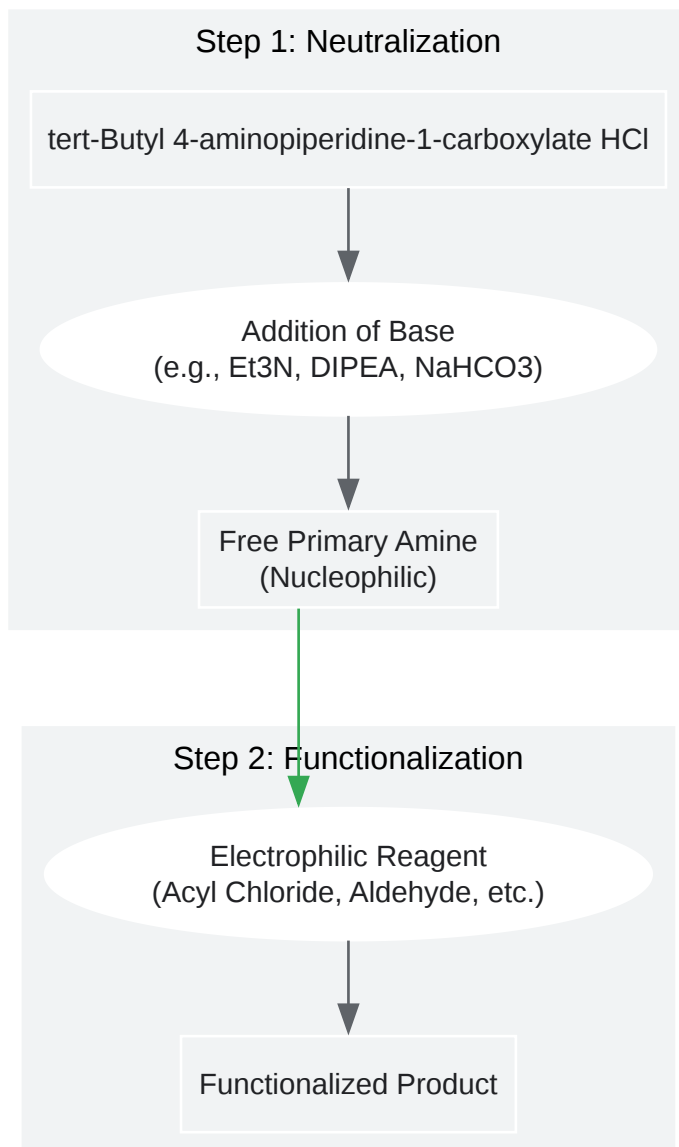
A summary of the key physicochemical properties of **tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride** is presented below.

Property	Value
CAS Number	189819-75-8[3]
Molecular Formula	C ₁₀ H ₂₁ ClN ₂ O ₂ [4]
Molecular Weight	236.74 g/mol [4]
IUPAC Name	tert-butyl 4-aminopiperidine-1-carboxylate;hydrochloride[4]
Synonyms	4-Amino-1-Boc-piperidine hydrochloride, 1-Boc-4-aminopiperidine HCl[4]
Appearance	White to off-white crystalline powder
Solubility	Soluble in water and polar organic solvents like methanol and DMSO

Core Reactivity Profile

The reactivity of **tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride** is dominated by two key features: the nucleophilic primary amine at the C4 position and the acid-labile Boc protecting group at the N1 position. As a hydrochloride salt, the primary amine is protonated, rendering it non-nucleophilic. Therefore, a neutralization step is typically the prerequisite for most functionalization reactions.

General Reaction Workflow



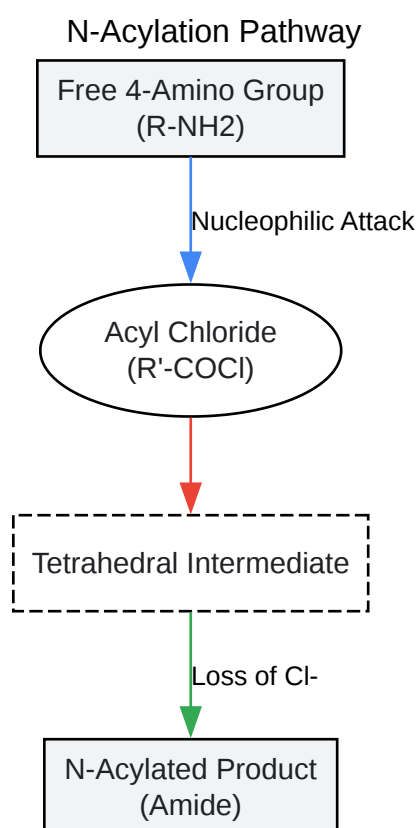
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General workflow for functionalizing the 4-amino group.

Reactions of the 4-Amino Group

The free primary amine readily undergoes acylation with various acylating agents to form stable amide bonds. This is one of the most common transformations for this building block.

- Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., EDC·HCl, HATU).
- Conditions: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) in the presence of a non-nucleophilic base to scavenge the generated acid.

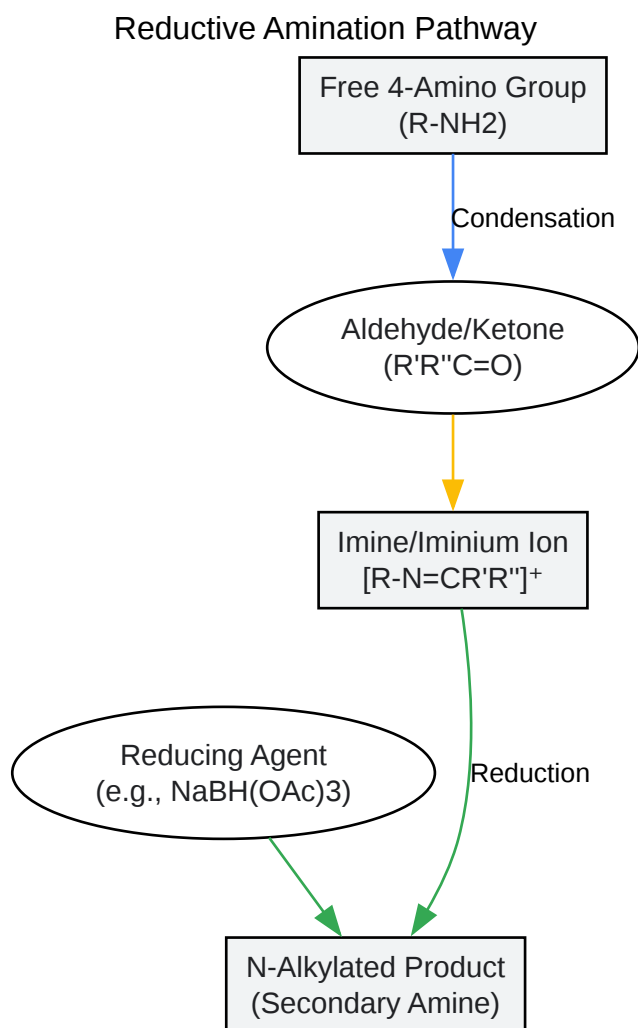


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Simplified mechanism of N-acylation with an acyl chloride.

Reductive amination provides a robust method for N-alkylation by reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

- Reagents: An aldehyde or ketone, and a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN).^[5]
- Conditions: The reaction is often carried out in solvents like dichloroethane (DCE), THF, or methanol. The use of $\text{NaBH}(\text{OAc})_3$ is advantageous as it is mild and does not reduce the carbonyl starting material.



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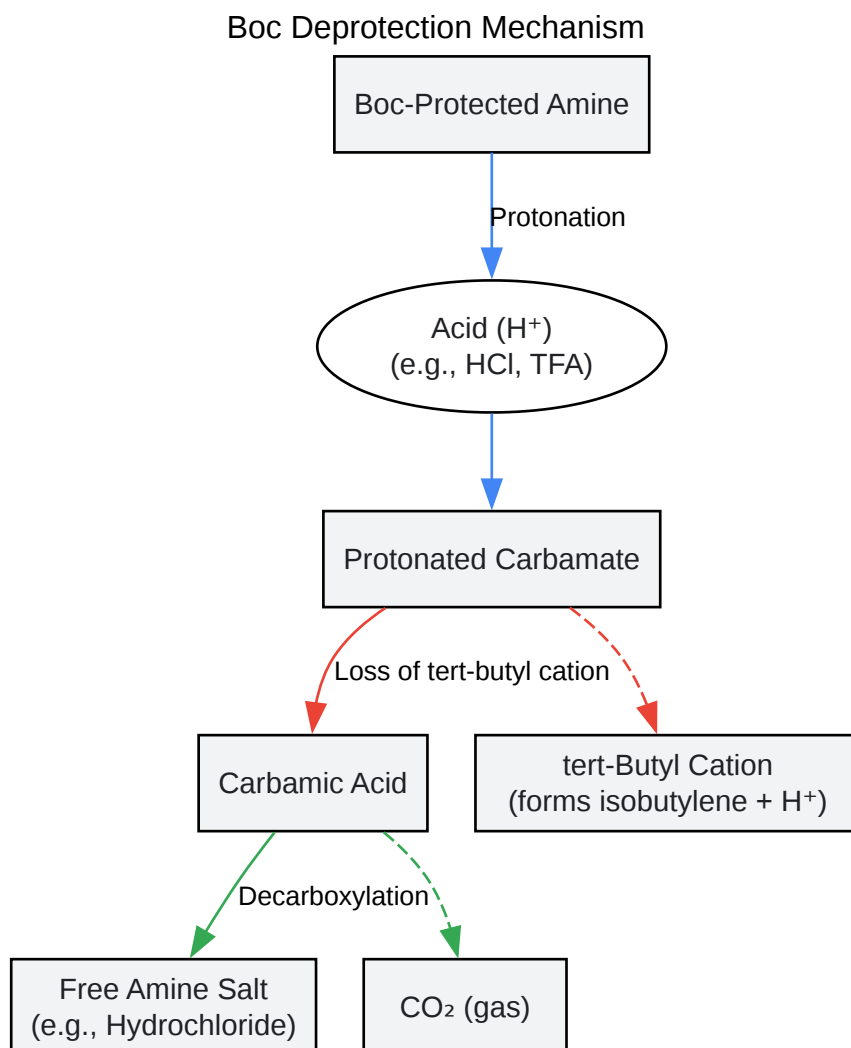
Key steps in the reductive amination process.

Direct N-alkylation with alkyl halides is also possible but can be prone to over-alkylation. More controlled methods, such as Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl or heteroaryl halides, significantly expanding the synthetic utility of this intermediate.

Reactions of the 1-Boc Group: Deprotection

The Boc group is a crucial feature, rendering the piperidine nitrogen unreactive during the functionalization of the 4-amino group. It is readily removed under acidic conditions to liberate the secondary amine, which can then be used in subsequent synthetic steps.

- Reagents: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solution of an organic solvent like dioxane, methanol, or DCM.^{[6][7]}
- Conditions: The deprotection is typically rapid and clean, often proceeding at room temperature within a few hours.^[6] The product is isolated as the corresponding ammonium salt.



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Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols & Data

The following sections provide generalized protocols and representative data for the key reactions. Yields are indicative and highly dependent on the specific substrate and reaction scale.

General Procedure for N-Acylation

- Dissolve **tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride** (1.0 eq) in DCM.
- Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) and stir for 15 minutes at room temperature.
- Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
- Upon completion, quench with water and separate the organic layer.
- Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization.

Electrophile	Base	Solvent	Time (h)	Temp (°C)	Typical Yield (%)
Benzoyl chloride	Et ₃ N	DCM	4	0 to RT	>90
Acetyl chloride	DIPEA	THF	2	0 to RT	>95
Carboxylic Acid + EDC	DIPEA	DMF	12	RT	75-90

General Procedure for Reductive Amination

- To a solution of **tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride** (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a base (e.g., Et₃N, 1.1 eq).
- Stir the mixture for 30 minutes at room temperature.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

- Stir the reaction at room temperature for 6-24 hours until completion is confirmed by LC-MS. [6]
- Quench the reaction carefully with saturated aqueous NaHCO_3 solution.
- Extract the product with DCM, dry the combined organic layers over Na_2SO_4 , filter, and concentrate.
- Purify the residue by column chromatography.

Carbonyl Compound	Reducing Agent	Solvent	Time (h)	Temp (°C)	Typical Yield (%)
Benzaldehyde	$\text{NaBH}(\text{OAc})_3$	DCE	12	RT	85-95
Cyclohexanone	$\text{NaBH}(\text{OAc})_3$	THF	16	RT	80-90
4-Pyridinecarboxaldehyde	NaBH_3CN	MeOH	12	RT	70-85

General Procedure for Boc Deprotection

- Dissolve the N-Boc protected piperidine derivative (1.0 eq) in an appropriate solvent (e.g., DCM, methanol, or ethyl acetate).
- Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or an equivalent amount of TFA (e.g., 20-50% in DCM). [7]
- Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, concentrate the solvent under reduced pressure.
- The resulting hydrochloride or trifluoroacetate salt is often used directly or can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration to yield a solid product. [7]

Acid Reagent	Solvent	Time (h)	Temp (°C)	Product Form
4M HCl in Dioxane	Dioxane/MeOH	1-2	RT	Hydrochloride Salt
Trifluoroacetic Acid (TFA)	DCM	1-2	RT	Trifluoroacetate Salt
Conc. HCl (aq)	Water/Toluene	2	RT	Hydrochloride Salt[6]

Stability and Storage

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a stable crystalline solid under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is sensitive to strong acidic conditions, which will cleave the Boc protecting group.

Conclusion

Tert-butyl 4-aminopiperidine-1-carboxylate hydrochloride is a fundamentally important and highly versatile building block for synthetic and medicinal chemists. Its well-defined and predictable reactivity, centered on the selective functionalization of its primary amine followed by the optional deprotection of the Boc-protected secondary amine, allows for the efficient and controlled synthesis of complex nitrogen-containing heterocycles. This guide provides the core technical information required by researchers to effectively utilize this reagent in the pursuit of novel chemical entities for drug discovery and development.

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- To cite this document: BenchChem. [Reactivity profile of tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153377#reactivity-profile-of-tert-butyl-4-aminopiperidine-1-carboxylate-hydrochloride]

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